molecular formula C10H9FO B13706642 1-(3-Fluorophenyl)-2-methyl-2-propenone

1-(3-Fluorophenyl)-2-methyl-2-propenone

Cat. No.: B13706642
M. Wt: 164.18 g/mol
InChI Key: MOTPSUDLHGZOQW-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-2-methyl-2-propenone is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a propenone group

Properties

Molecular Formula

C10H9FO

Molecular Weight

164.18 g/mol

IUPAC Name

1-(3-fluorophenyl)-2-methylprop-2-en-1-one

InChI

InChI=1S/C10H9FO/c1-7(2)10(12)8-4-3-5-9(11)6-8/h3-6H,1H2,2H3

InChI Key

MOTPSUDLHGZOQW-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)C1=CC(=CC=C1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluorophenyl)-2-methyl-2-propenone typically involves the reaction of 3-fluorobenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, resulting in the formation of the desired propenone compound.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorophenyl)-2-methyl-2-propenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the propenone group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of 3-fluorobenzoic acid or 3-fluoroacetophenone.

    Reduction: Formation of 1-(3-fluorophenyl)-2-methylpropan-2-ol.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-(3-Fluorophenyl)-2-methyl-2-propenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3-Fluorophenyl)-2-methyl-2-propenone exerts its effects involves interactions with various molecular targets. The propenone group can act as an electrophile, reacting with nucleophiles in biological systems. The fluorine atom enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

  • 1-(4-Fluorophenyl)-2-methyl-2-propenone
  • 1-(2-Fluorophenyl)-2-methyl-2-propenone
  • 1-(3-Chlorophenyl)-2-methyl-2-propenone

Uniqueness: 1-(3-Fluorophenyl)-2-methyl-2-propenone is unique due to the specific positioning of the fluorine atom on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject for further research.

Biological Activity

1-(3-Fluorophenyl)-2-methyl-2-propenone, a synthetic chalcone derivative, has garnered attention for its diverse biological activities, particularly in the fields of cancer research and anti-inflammatory studies. As a member of the chalcone family, this compound exhibits significant potential due to its structural properties that allow for interaction with various biological targets.

Chemical Structure and Properties

The molecular formula of 1-(3-Fluorophenyl)-2-methyl-2-propenone is C10H9FO. The presence of the fluorine atom in the phenyl ring enhances the lipophilicity and biological activity of the compound, making it a subject of interest in medicinal chemistry.

Mechanisms of Biological Activity

1. Anticancer Activity:
Research indicates that 1-(3-Fluorophenyl)-2-methyl-2-propenone exhibits potent anticancer properties. It has been shown to induce apoptosis in various cancer cell lines by modulating key signaling pathways:

  • Cell Cycle Arrest: The compound has been observed to cause cell cycle arrest at different phases (G1, G2/M) depending on the specific cancer cell line. For instance, studies have reported that chalcone derivatives can inhibit the proliferation of human leukemia and breast cancer cells by inducing G2/M phase arrest through upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2 .
  • Reactive Oxygen Species (ROS) Production: The generation of ROS is another mechanism through which 1-(3-Fluorophenyl)-2-methyl-2-propenone exerts its anticancer effects. Increased ROS levels can lead to oxidative stress, triggering apoptosis in cancer cells .

2. Anti-inflammatory Activity:
The compound's ability to inhibit the NF-κB signaling pathway is crucial for its anti-inflammatory effects. By blocking this pathway, it reduces the expression of pro-inflammatory cytokines, thereby alleviating inflammation . This mechanism is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.

Research Findings and Case Studies

Several studies have documented the biological activity of 1-(3-Fluorophenyl)-2-methyl-2-propenone:

StudyFindings
Kello et al. (2021)Demonstrated that synthetic chalcones, including derivatives similar to 1-(3-Fluorophenyl)-2-methyl-2-propenone, can induce cell cycle arrest and apoptosis in leukemia cell lines .
Chen et al. (2024)Reported enhanced cytotoxicity in colorectal cancer cells treated with fluorinated chalcone derivatives, suggesting improved efficacy due to fluorine substitution .
Research on NF-κB PathwayHighlighted that chalcones can modulate inflammatory responses by inhibiting NF-κB activation, leading to reduced cytokine production .

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